molecular formula C10H8Cl2O3 B13551506 Methyl 3-(2,3-dichlorophenyl)-3-oxopropanoate

Methyl 3-(2,3-dichlorophenyl)-3-oxopropanoate

Cat. No.: B13551506
M. Wt: 247.07 g/mol
InChI Key: SQTFVSFVAGJAFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2,3-dichlorophenyl)-3-oxopropanoate is an organic compound characterized by the presence of a dichlorophenyl group attached to a propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2,3-dichlorophenyl)-3-oxopropanoate typically involves the esterification of 3-(2,3-dichlorophenyl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2,3-dichlorophenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products:

    Oxidation: Formation of 3-(2,3-dichlorophenyl)-3-oxopropanoic acid.

    Reduction: Formation of 3-(2,3-dichlorophenyl)-3-hydroxypropanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2,3-dichlorophenyl)-3-oxopropanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(2,3-dichlorophenyl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The dichlorophenyl group may interact with enzymes or receptors, leading to modulation of biological activities. The ester moiety can undergo hydrolysis to release the active acid form, which may further interact with cellular components.

Comparison with Similar Compounds

    2,3-Dichlorophenylpiperazine: A compound with a similar dichlorophenyl group but different functional groups.

    2,3-Dichlorophenol: Another compound with the dichlorophenyl group, used in different applications.

Uniqueness: Methyl 3-(2,3-dichlorophenyl)-3-oxopropanoate is unique due to its specific ester and dichlorophenyl combination, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-(2,3-dichlorophenyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O3/c1-15-9(14)5-8(13)6-3-2-4-7(11)10(6)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTFVSFVAGJAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.